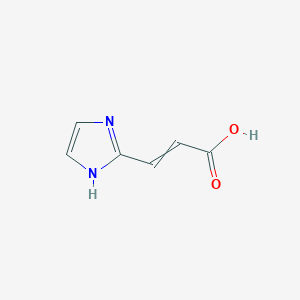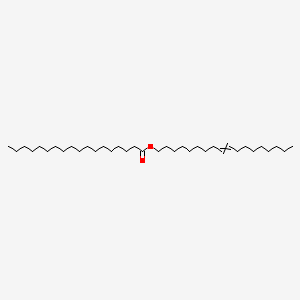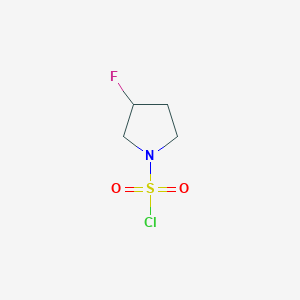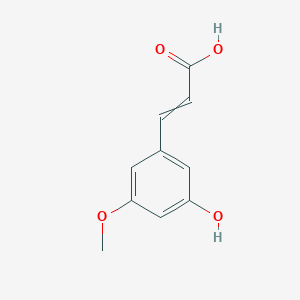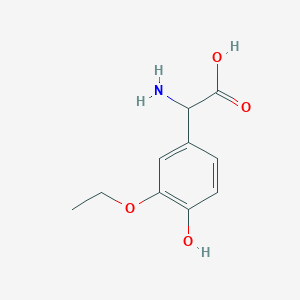
Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C10H13NO4 This compound is a derivative of glycine, where the amino group is substituted with a 3-ethoxy-4-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-ethoxy-4-hydroxybenzaldehyde or 3-ethoxy-4-hydroxybenzoic acid.
Reduction: Formation of 2-amino-2-(3-ethoxy-4-hydroxyphenyl)ethanol.
Substitution: Formation of derivatives with different functional groups replacing the ethoxy group.
Scientific Research Applications
2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and signaling pathways. For example, its antioxidant properties may result from its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-hydroxyphenyl)acetic acid: Similar structure but lacks the ethoxy group.
2-Amino-2-(3-hydroxyphenyl)acetic acid: Similar structure but lacks the ethoxy group and has a hydroxyl group at a different position.
2-Amino-2-(4-ethoxyphenyl)acetic acid: Similar structure but lacks the hydroxyl group.
Uniqueness
2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid is unique due to the presence of both the ethoxy and hydroxyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
54172-60-0 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO4/c1-2-15-8-5-6(3-4-7(8)12)9(11)10(13)14/h3-5,9,12H,2,11H2,1H3,(H,13,14) |
InChI Key |
NIIHAAOVHBSZJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


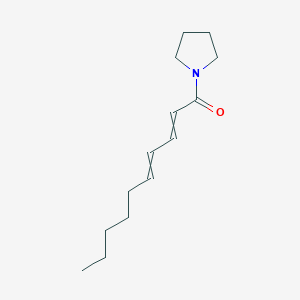
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12440726.png)
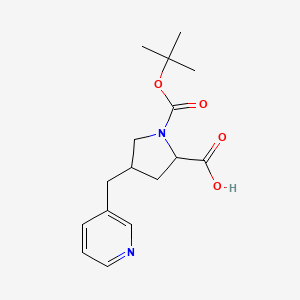
![3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide](/img/structure/B12440734.png)
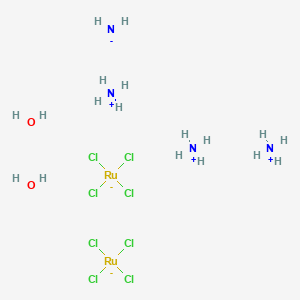
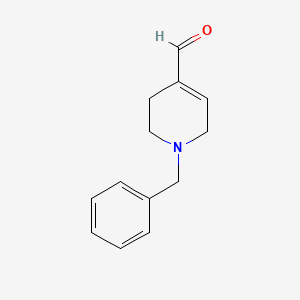

![(9R)-9-[(triisopropylsilyl)oxy]-6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B12440761.png)
